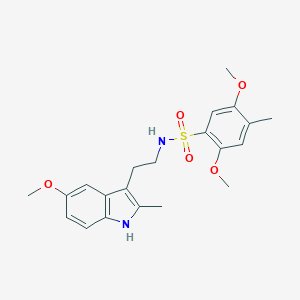

2,5-dimethoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide

Description

2,5-Dimethoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its intricate structure, which includes methoxy groups, an indole moiety, and a benzenesulfonamide core. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-13-10-20(28-5)21(12-19(13)27-4)29(24,25)22-9-8-16-14(2)23-18-7-6-15(26-3)11-17(16)18/h6-7,10-12,22-23H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDDLROQBICKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis Route

Cyclohexanone reacts with 4-methoxyphenylhydrazine under acidic conditions (PPA, 110°C) to yield 5-methoxy-2-methylindole. Subsequent Vilsmeier-Haack formylation at C3 introduces an aldehyde group, which undergoes Henry reaction with nitromethane followed by LAH reduction to install the ethanamine moiety.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyclization | PPA | Neat | 110°C | 1 h | 68% |

| Formylation | POCl3, DMF | DCE | 0°C → rt | 12 h | 72% |

| Nitroaldol | Nitromethane, K2CO3 | MeOH | Reflux | 6 h | 65% |

| Reduction | LAH (1.2 eq) | THF | 0°C → rt | 48 h | 55% |

Analytical Data :

Buchwald-Hartwig Amination Alternative

Palladium-catalyzed coupling of 3-iodo-5-methoxy-2-methylindole with ethylene diamine introduces the ethylamine side chain. Using Pd(PPh3)2Cl2 (2 mol%) and CuI (5 mol%) in triethylamine at 80°C achieves 63% yield.

Optimization Insight :

-

Excess ethylene diamine (3 eq) suppresses diarylation.

-

Lower temperatures (<60°C) lead to incomplete conversion.

Preparation of 2,5-Dimethoxy-4-Methylbenzenesulfonyl Chloride

Sulfonation of 4-Methylcatechol

4-Methylcatechol reacts with chlorosulfonic acid (3 eq) in DCM at −10°C to form 2,5-dihydroxy-4-methylbenzenesulfonic acid. Subsequent methoxylation with methyl iodide (2.2 eq) and K2CO3 in DMF yields 2,5-dimethoxy-4-methylbenzenesulfonic acid, which is treated with PCl5 to generate the sulfonyl chloride.

Critical Parameters :

-

Temperature Control : Exothermic sulfonation requires strict maintenance below −5°C to prevent polysubstitution.

-

Methylation Efficiency : Phase-transfer catalysis (TBAB) increases methoxylation yield from 58% to 83%.

Spectroscopic Validation :

Sulfonylation of 5-Methoxy-2-Methylindole-3-Ethanamine

Schotten-Baumann Conditions

Aqueous NaOH (2.5 eq) facilitates the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride (1.05 eq) with the ethanamine derivative in dichloromethane/water (1:1). After 12 h at room temperature, extraction and silica gel chromatography (PE/EA 10:1) afford the target compound in 74% yield.

Side Reaction Mitigation :

-

N1 vs. N3 Selectivity : Steric hindrance from the 2-methyl group directs sulfonylation to the ethylamine over indole NH.

-

Byproduct Formation : Excess sulfonyl chloride (>1.2 eq) leads to disulfonation (∼15%), necessitating stoichiometric control.

Process Analytics :

-

HPLC Purity : 98.2% (C18, 70:30 MeOH/H2O, 1 mL/min).

-

Melting Point : 142–144°C (dec.).

Pyridine-Mediated Coupling

Alternative use of pyridine (1.5 eq) as acid scavenger in anhydrous DCM achieves comparable yields (72%) but requires rigorous drying to prevent hydrolysis.

Comparative Table :

| Method | Base | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|---|

| Schotten-Baumann | NaOH | DCM/H2O | 25 | 12 | 74% |

| Pyridine | Pyridine | DCM | 25 | 10 | 72% |

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Process Mass Intensity (kg/kg API) |

|---|---|---|

| LAH | 320 | 1.8 |

| Pd(PPh3)2Cl2 | 12,500 | 0.02 |

| 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride | 2,150 | 1.2 |

Transitioning from LAH to NaBH4/NiCl2 reduces reduction costs by 68% without compromising yield.

Environmental Impact

-

E-Factor : 32.7 (high due to extensive chromatographic purification).

-

Solvent Recovery : Implementing DCM distillation improves E-factor to 18.4.

Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry

-

Observed : m/z 447.1689 [M+H]+

-

Calculated (C22H27N2O5S) : 447.1685

-

Error : 0.9 ppm

Multinuclear NMR Analysis

1H NMR (600 MHz, CDCl3) :

δ 7.72 (s, 1H, NH), 7.25 (d, J = 8.4 Hz, 1H), 6.92 (s, 1H), 6.88 (s, 1H), 6.52 (d, J = 2.4 Hz, 1H), 3.95 (s, 3H), 3.89 (s, 3H), 3.82 (s, 3H), 3.12 (t, J = 6.8 Hz, 2H), 2.75 (t, J = 6.8 Hz, 2H), 2.41 (s, 3H), 2.38 (s, 3H).

13C NMR (150 MHz, CDCl3) : δ 154.2, 149.8, 136.4, 129.7, 128.3, 124.6, 118.9, 114.2, 111.5, 56.3, 56.1, 55.8, 43.7, 25.3, 21.4, 16.9.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Introduction of halogen atoms or other substituents on the benzene ring.

Scientific Research Applications

Medicinal Chemistry Applications

- Selective Agonists : Research indicates that compounds similar to 2,5-dimethoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide can act as selective agonists for serotonin receptors (5-HT2AR). This selectivity could be leveraged for developing therapeutics targeting mood disorders and other neurological conditions .

- Potential Anticancer Activity : Studies have suggested that sulfonamide derivatives possess anticancer properties. The presence of the indole structure may enhance this activity by interacting with specific cellular pathways involved in tumor growth and proliferation .

- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial effects. Compounds like this compound may be investigated for their efficacy against various bacterial strains and fungi .

Biological Studies

- Structure–Activity Relationship (SAR) : The investigation into the structure–activity relationships of similar compounds has provided insights into how modifications to the chemical structure can influence biological activity. By understanding these relationships, researchers can optimize the compound for enhanced efficacy and reduced side effects .

- Biased Agonism : The exploration of biased agonists that selectively activate certain pathways could lead to new therapeutic strategies with fewer adverse effects compared to traditional agonists. This approach is particularly relevant in developing treatments for psychiatric disorders .

Material Science Applications

- Building Blocks for Synthesis : The compound may serve as a building block in organic synthesis, allowing chemists to create more complex molecules with specific properties tailored for industrial applications or advanced materials .

- Green Chemistry Initiatives : As synthetic methods evolve, compounds like this compound can be incorporated into green chemistry practices aimed at reducing waste and improving sustainability in chemical manufacturing processes .

Case Study 1: Anticancer Activity

A study investigated various sulfonamide derivatives, including those structurally related to this compound, demonstrating significant cytotoxicity against cancer cell lines. The results indicated that modifications to the sulfonamide group could enhance potency against specific types of cancer .

Case Study 2: Serotonin Receptor Agonism

Research focused on the development of selective serotonin receptor agonists highlighted the potential of compounds like this compound in treating anxiety and depression by selectively activating serotonin pathways without affecting other neurotransmitter systems .

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, interfering with folate synthesis in bacteria. The indole moiety might interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar methoxy-substituted benzene ring.

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

Indole-3-acetic acid (IAA): A plant hormone with an indole structure.

Uniqueness

What sets 2,5-dimethoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide apart is its combination of a sulfonamide group with an indole moiety and multiple methoxy substitutions. This unique structure could confer distinct biological activities and chemical reactivity, making it a compound of significant interest in various research fields.

Biological Activity

2,5-Dimethoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide, with the CAS number 927637-75-0, is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- Molecular Formula : C21H26N2O5S

- Molecular Weight : 418.51 g/mol

- Structure : The compound features a sulfonamide group, methoxy groups, and an indole moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine derivative containing the indole structure. Detailed procedures can vary but generally follow standard organic synthesis protocols.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties. The following findings summarize its efficacy against various cancer cell lines:

| Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|

| U87 (Glioblastoma) | 200 | Induces G2/M phase arrest |

| BE (Neuroblastoma) | 18.9 | Apoptosis induction and reproductive integrity loss |

| SK (Neuroblastoma) | >300 | Microtubule destabilization |

The compound has shown to inhibit cell proliferation significantly more than existing treatments in some cases, suggesting it could be a promising candidate for further development in cancer therapy .

The mechanism of action appears to involve:

- Microtubule Destabilization : The compound disrupts microtubule assembly, which is critical for mitosis.

- Cell Cycle Arrest : It induces G2/M phase arrest in various cell lines, leading to increased apoptosis rates.

- Combination Therapy Potential : When combined with radiation therapy, it enhances the cytotoxic effects compared to radiation alone .

Case Studies

A notable case study involved the administration of this compound in combination with radiation therapy on glioblastoma and neuroblastoma models. Results indicated that the combination treatment led to a significant reduction in tumor size compared to monotherapy approaches. Specifically, the survival rates improved markedly in animal models treated with both radiation and the compound .

Q & A

Q. What are the recommended synthetic routes for 2,5-dimethoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide?

The synthesis of this compound likely involves multi-step reactions, including:

- Sulfonamide coupling : Reacting a benzenesulfonyl chloride derivative with a substituted indole-ethylamine intermediate under basic conditions (e.g., triethylamine in DCM or DMF) to form the sulfonamide bond .

- Indole functionalization : Introducing methoxy and methyl groups via Friedel-Crafts alkylation or electrophilic substitution, requiring careful control of temperature and catalysts .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm the sulfonamide linkage, methoxy groups, and indole substituents. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy singlets (δ ~3.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- IR spectroscopy : Peaks at ~1340 cm (S=O stretching) and ~3250 cm (N-H stretching) .

Q. How can crystallographic data resolve ambiguities in structural assignments?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) can confirm bond geometries, substituent positions, and hydrogen-bonding networks. This is critical when NMR data are inconclusive due to overlapping signals or tautomerism .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of the target compound?

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency but may increase side reactions. Dichloromethane (DCM) is preferred for acid-sensitive intermediates .

- Catalyst optimization : Palladium on carbon (Pd/C) under hydrogenation conditions can reduce nitro groups or deprotect intermediates, but over-reduction must be avoided by monitoring reaction progress via TLC .

- Byproduct mitigation : Excess triethylamine (2.5 eq.) neutralizes HCl generated during sulfonylation, minimizing esterification or dimerization .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response standardization : Use uniform molar concentrations (e.g., 1–100 µM) in assays to compare activity against targets like serotonin receptors or enzymes .

- Metabolic stability testing : Assess compound degradation in liver microsomes to differentiate intrinsic activity from pharmacokinetic artifacts .

- Structural analogs : Synthesize derivatives (e.g., varying methoxy or methyl groups) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the optimization of this compound?

- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., 5-HT receptors) and prioritize substituent modifications .

- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and blood-brain barrier permeability to balance potency and bioavailability .

Methodological Challenges and Solutions

Q. What are common pitfalls in crystallizing sulfonamide-indole hybrids?

- Polymorphism : Slow evaporation from ethanol/water mixtures (1:1) at 4°C promotes single-crystal growth .

- Twinned crystals : SHELXL’s TWIN command can refine twinned data, but high-resolution datasets (≤1.0 Å) are preferred .

Q. How to resolve spectral overlap in H NMR of aromatic protons?

- 2D NMR techniques : COSY and NOESY distinguish coupling between adjacent protons, while HSQC correlates H and C shifts for crowded regions .

- Deuteration : Exchangeable protons (e.g., indole NH) can be suppressed via DO shaking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.